3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

purity batch QC vendor sourcing

Secure genuine 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid (CAS 2097982-88-0) for your lead optimization programs. This is NOT the clinical candidate AZD1446 (TC-6683) despite common vendor mis-cataloguing. Insist on batch-specific NMR, HPLC, and GC data to guarantee structural fidelity. The 6-ethoxy substituent uniquely fine-tunes lipophilicity over unsubstituted or methoxy analogs, while the propanoic acid side chain enables direct amide coupling. Select 98% purity lots for unambiguous SAR interpretation.

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
CAS No. 2097982-88-0
Cat. No. B1476270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
CAS2097982-88-0
Molecular FormulaC11H19NO3
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCOC1C2CC1CN(C2)CCC(=O)O
InChIInChI=1S/C11H19NO3/c1-2-15-11-8-5-9(11)7-12(6-8)4-3-10(13)14/h8-9,11H,2-7H2,1H3,(H,13,14)
InChIKeyVVDHTIFSVJBAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic Acid (CAS 2097982-88-0): Sourcing, Purity & Structural Context


3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid (CAS 2097982‑88‑0) is a conformationally constrained, sp³‑rich bicyclic building block comprising a 3‑azabicyclo[3.1.1]heptane core, a 6‑ethoxy substituent, and an N‑linked propanoic acid side chain. Vendors supply the compound at standard purity levels of 95% , with certain suppliers offering enhanced purity of 98% together with batch‑specific QC documentation (NMR, HPLC, GC) . The compound is frequently mis‑associated with the developmental nicotinic agonist AZD1446 (TC‑6683) in informal vendor descriptions ; however, the true structure of AZD1446 is 3‑(5‑chloro‑2‑furoyl)‑3,7‑diazabicyclo[3.3.0]octane [1][2], confirming that CAS 2097982‑88‑0 is an entirely distinct chemical entity and not a clinical‑stage pharmaceutical agent.

Why Generic Substitution of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic Acid Is Not Advisable: Purity, Structural Identity & Pharmacological Mis‑Attribution


Substituting this compound with a generic azabicyclo[3.1.1]heptane or an alternative propanoic‑acid‑functionalized piperidine isosteres risks introducing significant experimental error. First, vendor‑supplied purity diverges considerably—standard material is offered at 95% , while higher‑purity 98% lots with full batch‑specific QC documentation (NMR, HPLC, GC) are available from select suppliers , meaning substitution can alter reaction stoichiometry and impurity profiles. Second, the compound has been widely but erroneously conflated with the clinical nicotinic agonist AZD1446 (TC‑6683) in vendor catalogues , yet rigorous database evidence confirms that AZD1446 is structurally 3‑(5‑chloro‑2‑furoyl)‑3,7‑diazabicyclo[3.3.0]octane [1][2]; use of CAS 2097982‑88‑0 under the assumption that it carries the pharmacological properties or target engagement profile of AZD1446 is therefore scientifically invalid. Finally, even among genuine 3‑azabicyclo[3.1.1]heptane propanoic acid analogues, the ethoxy substituent at the 6‑position significantly alters physicochemical descriptors and synthetic accessibility relative to the unsubstituted or methoxy congeners (see Section 3).

Quantitative Differentiation of 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic Acid: Purity, Physicochemical Descriptors, Structural Identity & Synthetic Access vs. Closest Analogs


Enhanced Purity Supply (98% vs. 95%) with Batch-Specific QC Documentation

When sourcing 3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid, suppliers differ in the standard purity offered. One vendor supplies the compound at 95% purity , while an alternative vendor (Bidepharm) provides material with a standard purity of 98% and includes batch-specific quality-control documentation such as NMR, HPLC, and GC analysis . This represents a quantified reduction in unspecified impurities of at least 3 percentage points, which can be critical for exact reaction stoichiometry and minimising side-product formation.

purity batch QC vendor sourcing reaction stoichiometry HPLC

Increased Lipophilicity and Molecular Weight vs. Unsubstituted 3-Azabicyclo[3.1.1]heptane Propanoic Acid Core

The target compound (MW 213.27 g mol⁻¹, formula C₁₁H₁₉NO₃) carries a 6‑ethoxy substituent that increases both molecular weight and lipophilicity relative to the unsubstituted 3‑(3‑azabicyclo[3.1.1]heptan‑3‑yl)propanoic acid (MW 169.22 g mol⁻¹, XLogP3 ‑1.7) [1]. Although the experimental LogP for the target compound has not been published, the ethoxy group is predicted to add approximately 0.5–1.0 LogP units based on the difference between the methoxy analogue (XLogP3 ‑1.7) [2] and the unsubstituted core (XLogP3 ‑1.7) [1], with the ethoxy homologue expected to be yet more lipophilic. The molecular weight increase is 44.05 g mol⁻¹ (26.0% relative increase), and the topological polar surface area (TPSA) increases from 40.5 Ų (unsubstituted) [1] to an estimated 49.8 Ų (methoxy analogue) [2], with the ethoxy variant expected to be comparable.

lipophilicity XLogP3 molecular weight physicochemical properties ADME

Structural Identity Authentication: This Compound Is Not the Clinical Nicotinic Agonist AZD1446 (TC-6683)

Several vendor entries (e.g., EvitaChem) describe 3-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid as being 'also known as AZD1446' . However, the NCBI Supplementary Concept record and MedChemExpress product data unequivocally define AZD1446 (also designated TC‑6683) as 3‑(5‑chloro‑2‑furoyl)‑3,7‑diazabicyclo[3.3.0]octane [1][2], a structure that bears no resemblance to the azabicyclo[3.1.1]heptane scaffold of the target compound. The two molecules have completely different core ring systems (diazabicyclo[3.3.0]octane vs. azabicyclo[3.1.1]heptane), distinct substituents, and different molecular formulae (C₁₁H₁₉NO₃ for the target vs. C₁₂H₁₂ClN₃O₂ for TC‑6683). This is not a case of synonymy; it is an outright cataloguing error.

structural identity AZD1446 mis-identification pharmacological target procurement risk

Synthetic Access via Reduction of Spirocyclic Oxetanyl Nitriles: A Defined Route Distinct from Piperidine Isosteres

A general, scalable synthesis of 3‑azabicyclo[3.1.1]heptanes—the core scaffold of the target compound—has been reported via reduction of spirocyclic oxetanyl nitriles [1]. This methodology yields the 3‑azabicyclo[3.1.1]heptane framework in quantities sufficient for medicinal chemistry campaigns, and the ethoxy‑substituted propanoic acid derivative is accessible through N‑alkylation of the appropriately substituted 3‑azabicyclo[3.1.1]heptane intermediate with a propanoic acid side‑chain precursor. In contrast, classical piperidine isosteres (e.g., 6‑azabicyclo[3.1.1]heptanes) are synthesized via hydrolysis of N‑Boc‑6‑azabicyclo[3.1.1]heptane‑3,3‑dicarboxylic acid esters [2]. The two routes access different nitrogen‑position isomers (3‑aza vs. 6‑aza) and are not synthetically interchangeable; procurement of the target compound thus commits the user to a specific structural isomer that cannot be obtained via the 6‑aza synthetic pathway.

synthesis 3-azabicyclo[3.1.1]heptane oxetanyl nitriles scalability building block

Optimal Research & Industrial Use Cases for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring a Stereochemically Defined, Ethoxy-Substituted 3‑Azabicyclo[3.1.1]heptane Acid Module

When exploring structure–activity relationships around a saturated, sp³‑rich azabicyclic core, the 6‑ethoxy group imparts higher lipophilicity (predicted ≥0.5 LogP unit increase vs. the unsubstituted analogue) and increased molecular size (+44.05 g mol⁻¹), enabling fine‑tuning of ADME properties without altering the core geometry [1]. The availability of 98% purity material with batch QC documentation ensures that SAR interpretation is not confounded by variable impurity profiles.

Building‑Block Procurement for Parallel Synthesis Libraries Targeting CNS or Metabolic Chemotypes

The propanoic acid side chain provides a convenient handle for amide coupling or esterification, while the ethoxy‑substituted 3‑azabicyclo[3.1.1]heptane core offers a conformationally constrained piperidine isostere. The scalable synthetic methodology for this core (reduction of spirocyclic oxetanyl nitriles) [2] means that follow‑up scale‑up is feasible once a hit is identified, reducing the risk of supply discontinuity during lead optimization.

Procurement Quality‑Assurance Workflows Demanding Verified Compound Identity Before Biological Testing

Given the documented mis‑cataloguing of this compound as the clinical candidate AZD1446 (TC‑6683) in certain vendor databases , laboratories that require unambiguous structural identity should source from suppliers that provide batch‑specific NMR, HPLC, and GC data , and should independently verify the structure against the NCBI‑defined identity of AZD1446 [3][4] to avoid wasted assay resources and erroneous target‑engagement conclusions.

Quote Request

Request a Quote for 3-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.